tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, an acetyl group, and a methoxy group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.
Formation of the Tert-Butyl Ester: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Tert-butyl (2S,3S)-2-acetyl-3-methoxy-pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (2S,3S)-2-acetyl-3-hydroxy-pyrrolidine-1-carboxylate: Differing by the presence of a hydroxy group instead of a methoxy group.
Tert-butyl (2S,3S)-2-acetyl-3-ethoxy-pyrrolidine-1-carboxylate: Differing by the presence of an ethoxy group instead of a methoxy group.
Tert-butyl (2S,3S)-2-acetyl-3-methyl-pyrrolidine-1-carboxylate: Differing by the presence of a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H21NO4 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-2-acetyl-3-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-8(14)10-9(16-5)6-7-13(10)11(15)17-12(2,3)4/h9-10H,6-7H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
BPWQTIYLYCORTJ-VHSXEESVSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)OC |
Canonical SMILES |
CC(=O)C1C(CCN1C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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